APETx2
Vue d'ensemble
Description
APETX2 est un peptide isolé de l'anémone de mer Anthopleura elegantissima. Il est reconnu comme l'inhibiteur le plus puissant et le plus sélectif du canal ionique sensible à l'acide 3 (ASIC3). Ce composé est actuellement en études précliniques en tant qu'analgésique novateur pour le traitement de la douleur inflammatoire chronique .
Mécanisme D'action
Target of Action
APETx2, a peptide isolated from the sea anemone Anthopleura elegantissima, is a potent and selective inhibitor of acid-sensing ion channel 3 (ASIC3) . ASIC3 is a proton-gated sodium channel that is highly expressed in the nervous system of rodents and humans .
Mode of Action
This compound directly inhibits the ASIC3 channel by acting at its external side . It interacts with ASIC3 through a cluster of aromatic and basic residues . This interaction hinders the collapse of acidic pockets and stabilizes the nonconducting state of the channel .
Biochemical Pathways
This compound affects the 5-HT signaling pathway . It has been found to regulate intestinal motility and visceral sensitivity in post-infectious irritable bowel syndrome (PI-IBS) mice through this pathway . Additionally, this compound has been shown to reduce the expression level of ASIC3 protein in the dorsal root ganglion (DRG) of PI-IBS mice .
Pharmacokinetics
As a peptide, this compound faces many challenges in the drug development process, including the potential lack of stability often associated with therapeutic peptides . The susceptibility of wild-type this compound to trypsin and pepsin has been determined, and backbone cyclisation has been tested as a strategy to improve its resistance to enzymatic degradation . Cyclisation with either a six-, seven- or eight-residue linker vastly improved the protease resistance of this compound but substantially decreased its potency against asic3 .
Result of Action
This compound has analgesic effects in a variety of rodent pain models . It improves gastrointestinal function and visceral sensitivity in mice . Moreover, this compound increases the expression levels of 5-HT in serum and colon, corticotropin-releasing factor (CRF) and 5-HT4R in the colon, and 5-HT4R in brain tissue in PI-IBS mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the N-terminus of this compound plays a direct role in its interaction with the ASIC3 channel, and removing it has detrimental effects on the ability of this compound to inhibit ASIC3 . This suggests that the structural integrity of this compound is crucial for its action and that any changes in the environment that could affect this integrity might influence its efficacy and stability .
Analyse Biochimique
Biochemical Properties
APETx2 is a 42-amino-acid peptide crosslinked by three disulfide bridges, with a structural organization similar to other sea anemone toxins that inhibit voltage-sensitive sodium and potassium channels . This compound selectively and reversibly inhibits ASIC3 by acting on its external side, with an IC50 value of 63 nM . This inhibition does not affect ASIC1a, ASIC1b, and ASIC2a channels . The interaction between this compound and ASIC3 involves binding to the extracellular domain of the channel, preventing proton-induced activation and subsequent sodium influx . This selective inhibition of ASIC3 by this compound is crucial for its potential analgesic effects.
Cellular Effects
This compound exerts significant effects on various cell types, particularly sensory neurons. By inhibiting ASIC3, this compound reduces the sodium influx that occurs in response to extracellular acidification, which is a common feature of inflamed or ischemic tissues . This reduction in sodium influx leads to decreased neuronal excitability and reduced pain perception . Additionally, this compound has been shown to reverse acid-induced and inflammatory pain in animal models, highlighting its potential as a novel analgesic . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ASIC3 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the extracellular domain of ASIC3, which prevents the channel from opening in response to extracellular acidification . This inhibition is mediated by a cluster of aromatic and basic residues on this compound that interact with specific sites on ASIC3 . The binding of this compound to ASIC3 stabilizes the closed state of the channel, thereby preventing sodium influx and subsequent neuronal activation . This mechanism is crucial for the analgesic effects of this compound, as it reduces the excitability of sensory neurons in response to acidic conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can maintain its inhibitory effects on ASIC3 for extended periods, with no significant degradation observed . Modifications such as cyclisation have been explored to improve the peptide’s stability against enzymatic degradation . While cyclisation increased the stability of this compound, it also decreased its potency against ASIC3, suggesting that the N- or C-terminus of the peptide is involved in its interaction with the channel . These findings indicate that this compound is a stable and effective inhibitor of ASIC3 in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving rodent pain models, this compound has been shown to produce potent analgesic effects at doses ranging from 0.022 to 2.2 µM . At higher doses, this compound may exhibit potentiating effects on ASIC currents, which could counteract its analgesic effects . This inter-animal variability highlights the importance of optimizing the dosage of this compound to achieve the desired therapeutic outcomes without adverse effects .
Metabolic Pathways
This compound is involved in the regulation of metabolic pathways related to pain and inflammation. The compound has been shown to modulate the 5-HT signaling pathway, which plays a crucial role in gastrointestinal function and visceral sensitivity . By inhibiting ASIC3, this compound can improve gastrointestinal motility and reduce visceral hypersensitivity in animal models of post-infectious irritable bowel syndrome . These findings suggest that this compound may have broader therapeutic applications beyond pain management.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The peptide’s distribution is influenced by its ability to bind to the extracellular domain of ASIC3, which is predominantly expressed in sensory neurons . This targeted distribution allows this compound to exert its effects on specific cell types involved in pain perception and inflammation . Additionally, the peptide’s stability and resistance to enzymatic degradation contribute to its effective distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the plasma membrane, where it interacts with ASIC3 channels . This localization is crucial for its inhibitory effects on ASIC3, as it allows the peptide to directly modulate the channel’s activity in response to extracellular acidification . The presence of targeting signals or post-translational modifications that direct this compound to specific compartments or organelles has not been extensively studied, but its interaction with ASIC3 at the plasma membrane is well-documented .
Méthodes De Préparation
APETX2 est synthétisé par synthèse peptidique en phase solide et ligation chimique native. La toxine synthétique repliée a une concentration inhibitrice (IC50) de 57 nanomolaires pour les canaux ASIC3 de rat exprimés dans les ovocytes de Xenopus, ce qui est cohérent avec l'IC50 rapportée pour la toxine native (63 nanomolaires) . Les méthodes de production industrielle d'this compound impliquent l'extraction et la purification de l'anémone de mer Anthopleura elegantissima .
Analyse Des Réactions Chimiques
APETX2 subit diverses réactions chimiques, notamment la cyclisation et la troncature. La cyclisation avec des lieurs à six, sept ou huit résidus améliore considérablement la résistance à la protéase d'this compound, mais diminue sa puissance contre ASIC3 . La troncature de l'extrémité N ou C a des effets néfastes sur la capacité d'this compound à inhiber ASIC3 . Les réactifs courants utilisés dans ces réactions comprennent la trypsine et la pepsine . Les principaux produits formés à partir de ces réactions sont des versions tronquées ou cyclisées d'this compound avec une stabilité et une puissance modifiées .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est utilisé comme un inhibiteur puissant et sélectif d'ASIC3, ce qui le rend précieux dans l'étude de la transduction de la douleur associée à l'acidose dans les tissus enflammés ou ischémiques . This compound est également étudié pour son potentiel en tant qu'analgésique novateur pour le traitement de la douleur inflammatoire chronique . De plus, this compound et ses analogues sont utilisés dans des études électrophysiologiques pour comprendre la structure et la fonction des canaux ASIC .
Mécanisme d'action
This compound exerce ses effets en bloquant le canal ionique sensible à l'acide 3 (ASIC3). Il interagit avec ASIC3 par l'intermédiaire d'un groupe de résidus aromatiques et basiques qui médient sa liaison . Cette interaction inhibe l'activité du canal, ce qui conduit à des effets analgésiques dans divers modèles de douleur chez les rongeurs . This compound inhibe également le canal hERG (gène humain lié à ether-à-go-go) hors cible en réduisant l'amplitude maximale du courant et en déplaçant la dépendance de la tension de l'activation vers des potentiels plus positifs .
Applications De Recherche Scientifique
APETX2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a potent and selective inhibitor of ASIC3, making it valuable in the study of pain transduction associated with acidosis in inflamed or ischemic tissues . This compound is also being investigated for its potential as a novel analgesic for the treatment of chronic inflammatory pain . Additionally, this compound and its analogs are used in electrophysiological studies to understand the structure and function of ASIC channels .
Comparaison Avec Des Composés Similaires
APETX2 est comparé à d'autres composés similaires, tels que PcTx1 et APETX1. PcTx1 est un autre effecteur des canaux ASIC, mais il est spécifique au sous-type ASIC1a . APETX1 est structurellement apparenté à this compound et cible le canal potassique hERG (gène humain lié à ether-à-go-go) . La particularité d'this compound réside dans sa grande puissance et sa sélectivité pour ASIC3, ce qui en fait un outil précieux pour l'étude de la transduction de la douleur et le développement de nouveaux analgésiques .
Liste des composés similaires::- PcTx1
- APETX1
- Hcr 1b-1
- Hcr 1b-2
- Hcr 1b-3
- Hcr 1b-4
Propriétés
IUPAC Name |
2-[2-[[1-[2-[[52-[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]propanoylamino]-34-(4-aminobutyl)-40-(2-amino-2-oxoethyl)-19,69-dibenzyl-28-butan-2-yl-13,75,96-tris(3-carbamimidamidopropyl)-99-(carboxymethyl)-2a,60,87-tris(1-hydroxyethyl)-4,37,49,81-tetrakis(hydroxymethyl)-16,25,72,90-tetrakis[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-66-(2-methylpropyl)-1a,3,4a,6,10a,12,15,17a,18,21,24,27,30,33,36,39,42,45,48,51,59,62,65,68,71,74,77,80,83,86,89,92,95,98-tetratriacontaoxo-12a,13a,19a,20a,54,55-hexathia-a,2,3a,5,9a,11,14,16a,17,20,23,26,29,32,35,38,41,44,47,50,58,61,64,67,70,73,76,79,82,85,88,91,94,97-tetratriacontazapentacyclo[55.53.7.446,78.07,11.0105,109]henicosahectane-15a-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C196H280N54O61S6/c1-12-94(4)152-186(303)230-125(71-107-48-56-112(263)57-49-107)169(286)229-126(72-108-77-209-114-34-20-19-33-113(108)114)170(287)228-122(67-103-31-17-14-18-32-103)167(284)227-123(69-105-44-52-110(261)53-45-105)165(282)223-118(38-25-61-208-196(204)205)190(307)248-62-26-40-141(248)183(300)235-133(86-254)177(294)241-139-92-317-316-91-138(181(298)247-157(101(11)259)192(309)250-64-28-39-140(250)182(299)215-95(5)158(275)232-129(193(310)311)75-151(273)274)239-180(297)137-90-315-313-88-135(236-159(276)96(6)216-187(304)154(98(8)256)242-144(265)76-198)179(296)234-132(85-253)176(293)237-134(163(280)213-79-146(267)218-127(73-143(199)264)171(288)233-131(84-252)175(292)221-115(35-21-22-58-197)160(277)211-81-148(269)243-152)87-312-314-89-136(178(295)222-117(37-24-60-207-195(202)203)164(281)225-124(70-106-46-54-111(262)55-47-106)168(285)226-121(66-102-29-15-13-16-30-102)166(283)224-119(65-93(2)3)162(279)212-82-149(270)244-155(99(9)257)188(305)240-137)238-174(291)130(83-251)219-147(268)80-214-185(302)153(97(7)255)245-173(290)120(68-104-42-50-109(260)51-43-104)217-145(266)78-210-161(278)116(36-23-59-206-194(200)201)220-172(289)128(74-150(271)272)231-189(306)156(100(10)258)246-184(301)142-41-27-63-249(142)191(139)308/h13-20,29-34,42-57,77,93-101,115-142,152-157,209,251-263H,12,21-28,35-41,58-76,78-92,197-198H2,1-11H3,(H2,199,264)(H,210,278)(H,211,277)(H,212,279)(H,213,280)(H,214,302)(H,215,299)(H,216,304)(H,217,266)(H,218,267)(H,219,268)(H,220,289)(H,221,292)(H,222,295)(H,223,282)(H,224,283)(H,225,281)(H,226,285)(H,227,284)(H,228,287)(H,229,286)(H,230,303)(H,231,306)(H,232,275)(H,233,288)(H,234,296)(H,235,300)(H,236,276)(H,237,293)(H,238,291)(H,239,297)(H,240,305)(H,241,294)(H,242,265)(H,243,269)(H,244,270)(H,245,290)(H,246,301)(H,247,298)(H,271,272)(H,273,274)(H,310,311)(H4,200,201,206)(H4,202,203,207)(H4,204,205,208) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHYILNFEUDIQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(NC(=O)C4CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)C(C)O)CC(C)C)CC5=CC=CC=C5)CC6=CC=C(C=C6)O)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C7CCCN7C3=O)C(C)O)CC(=O)O)CCCNC(=N)N)CC8=CC=C(C=C8)O)C(C)O)CO)C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCCN)CO)CC(=O)N)CO)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)CN)C(=O)NC(C(C)O)C(=O)N9CCCC9C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)CO)CCCNC(=N)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CNC2=CC=CC=C21)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C196H280N54O61S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4561 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of APETx2?
A1: this compound primarily targets ASIC3, a proton-gated sodium channel involved in pain perception. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with ASIC3?
A2: this compound binds to ASIC3 with high affinity, inhibiting the channel's activity by blocking the influx of sodium ions. This interaction is characterized by a cluster of aromatic and basic residues on this compound. [, , , ]
Q3: What are the downstream effects of this compound binding to ASIC3?
A3: By inhibiting ASIC3, this compound reduces neuronal excitability and the transmission of pain signals, leading to analgesic effects. [, , , , , , ]
Q4: Does this compound interact with other ion channels?
A4: While highly selective for ASIC3, this compound has shown some interaction with other ion channels like hERG and Nav1.8, albeit at higher concentrations. [, , , , , ]
Q5: What is the molecular structure of this compound?
A5: this compound is a 42-amino acid peptide with three disulfide bridges, adopting a compact β-sheet structure. [, ]
Q6: Are there spectroscopic data available for this compound?
A6: Yes, NMR studies have been conducted on this compound, confirming its secondary structure and providing insights into its interaction with ASIC3. [, ]
Q7: Has this compound's stability been investigated?
A7: Yes, studies have explored this compound's susceptibility to enzymatic degradation by trypsin and pepsin. Attempts to improve its stability via cyclization, while increasing protease resistance, negatively impacted its potency against ASIC3. []
Q8: How do structural modifications of this compound affect its activity?
A8: Studies have shown that modifications to this compound, particularly at the N- and C-termini and involving key aromatic and basic residues, significantly influence its potency and selectivity for ASIC3. [, ] For example, mutating Phe15 to Ala substantially reduced this compound's inhibitory activity on ASIC3. []
Q9: Have any this compound analogs with improved properties been developed?
A9: While the provided research doesn't explicitly mention specific this compound analogs, it highlights the importance of structure-activity relationship studies for designing analogs with improved stability, potency, and selectivity. [, ]
Q10: What evidence supports the analgesic potential of this compound?
A10: Numerous studies demonstrate the analgesic effects of this compound in various animal models of pain, including inflammatory pain, postoperative pain, and chronic muscle pain. [, , , , , , , , , , , , , ] For instance, this compound alleviated gastric mucosal lesions in a rat model, reduced bone pain in a mouse model of multiple myeloma, and attenuated mechanical hyperalgesia in a mouse model of fibromyalgia. [, , ]
Q11: Has this compound been tested in clinical trials for pain management?
A11: While preclinical studies show promise, the provided research doesn't mention any completed or ongoing clinical trials involving this compound. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.